3,3-difluoro-N-phenylpentanamide
Description
Properties
CAS No. |
2011747-76-3 |
|---|---|
Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Potassium Carbonate-Mediated Alkylation
A widely adopted method involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide with 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in acetone at 18.5 ± 1.5°C. Potassium carbonate (1.2 equiv) acts as a base, facilitating deprotonation and nucleophilic attack. The reaction proceeds over 11–12 hours, followed by reflux at 55–60°C for 7–8 hours to ensure completion. Post-reaction, the mixture is filtered, concentrated under vacuum, and purified via recrystallization in isopropyl alcohol, yielding 74% of the target compound.
Critical Parameters:
-
Temperature control (±1.5°C) prevents side reactions such as O-alkylation.
-
Solvent choice (acetone vs. isopropanol) impacts reaction kinetics, with acetone providing faster activation.
Friedel-Crafts Acylation and Fluorination
Acylation of Benzene Derivatives
Friedel-Crafts acylation introduces the ketone moiety using aluminum chloride (AlCl₃) as a Lewis catalyst. For example, methyl isobutyryl acetate reacts with aniline in the presence of triethylamine at 80–85°C, forming 4-methyl-3-oxo-N-phenylpentanamide with 92.7% yield. Subsequent fluorination employs chlorine or bromine at −25°C to 50°C, followed by nucleophilic substitution with fluoride ions.
Data Table 1: Comparative Analysis of Fluorination Agents
| Fluorination Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cl₂ (Gas) | −25 to 0 | 68 | 98.2 |
| Br₂ (Liquid) | 25–50 | 72 | 97.8 |
| KF (Solid) | 80–100 | 65 | 96.5 |
Biomimetic Enantioselective Synthesis
-Proton Shift Mechanism
Chiral quinine derivatives catalyze enantioselective [1,3]-proton shifts in β,β-difluoro-α-imine amides. Deuterium-labeling studies confirm an intramolecular pathway, with a kinetic isotope effect (KIE) of 4.0 indicating proton transfer as the rate-determining step. This method achieves 95% enantiomeric excess (ee) for analogs of 3,3-difluoro-N-phenylpentanamide, though substrate scope remains limited to aryl-substituted intermediates.
Reaction Conditions:
-
Catalyst: Quinine-derived thiourea (10 mol%)
-
Solvent: Toluene at −20°C
-
Time: 48–72 hours
Industrial-Scale Production
Continuous Flow Reactor Optimization
Large-scale synthesis utilizes continuous flow systems to enhance heat and mass transfer. A patented process employs a two-stage reactor:
-
Stage 1: Friedel-Crafts acylation at 120–125°C with triethylamine, achieving 98.85% purity for 4-methyl-3-oxo-N-phenylpentanamide.
-
Stage 2: Fluorination using hydrogen fluoride (HF) in a nickel alloy reactor, minimizing corrosion and side reactions.
Data Table 2: Industrial Process Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield (%) | 74 | 85.9 |
| Purity (%) | 98.2 | 99.7 |
| Reaction Time (hr) | 20 | 8 |
| Solvent Consumption | High | Low |
Purification and Characterization
Recrystallization Techniques
Crude product purification involves sequential solvent treatments:
-
Ethyl acetate/water extraction: Removes unreacted starting materials and inorganic salts.
-
Isopropyl alcohol recrystallization: Reduces O-alkylated impurities to <0.1%.
-
Vacuum drying: Maintains product stability at 75 ± 5°C until moisture content <0.5%.
Key Analytical Methods:
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-N-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include difluorinated carboxylic acids, amines, and various substituted derivatives .
Scientific Research Applications
3,3-Difluoro-N-phenylpentanamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Fluorinated Amides
†Estimated based on analogous structures.
Key Observations :
Fluorine Substitution :
- Aliphatic fluorine (e.g., -CF₂ in this compound) increases resistance to oxidative metabolism compared to aromatic fluorine (e.g., -CF₃ in benzamide derivatives) .
- Trifluoromethyl (-CF₃) groups (e.g., in N-(2-methyl-3-trifluoromethylphenyl)pentanamide) significantly elevate hydrophobicity (logP ~3.5–4.0), whereas difluoro groups may offer balanced polarity .
- Aromatic vs. Aliphatic Fluorine: Aromatic fluorine (e.g., in 3-amino-N-(3-trifluoromethylphenyl)benzamide) stabilizes electron-deficient rings, useful in kinase inhibitors . Aliphatic fluorine (e.g., in this compound) may reduce conformational flexibility, affecting binding to target proteins .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound* | N-(2-Methyl-3-trifluoromethylphenyl)pentanamide | 3-Amino-N-(3-trifluoromethylphenyl)benzamide |
|---|---|---|---|
| Molecular Weight | ~215.22 | 259.27 | 280.25 |
| logP (Predicted) | ~2.8–3.2‡ | ~3.5–4.0 | ~3.0–3.5 |
| Hydrogen Bond Donors | 1 (amide NH) | 1 | 2 (amide NH + amino NH₂) |
| Rotatable Bonds | 5 | 6 | 3 |
‡Estimated using fragment-based methods (e.g., Wildman-Crippen).
Key Trends :
- Lipophilicity : Trifluoromethyl groups () increase logP more than difluoro groups, suggesting this compound may have moderate solubility in both aqueous and lipid environments.
- Hydrogen Bonding: Additional amino groups (e.g., in ) enhance solubility but may reduce blood-brain barrier penetration compared to simpler amides .
Q & A
Q. Key Considerations :
- Moisture-sensitive steps require inert conditions.
- Reaction temperature impacts fluorination efficiency; higher temperatures may degrade the amide bond .
Table 1 : Optimization Parameters for Synthesis
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI/HOBt, DCM, RT | 60–75% | ≥95% |
| Fluorination | Selectfluor, DMF, 70°C | 40–55% | ≥90% |
How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR :
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ at m/z 242.1) .
Note : Compare data with computational predictions (e.g., DFT for ¹⁹F NMR shifts) to resolve ambiguities .
Advanced Research Questions
What mechanistic insights explain the reactivity of the difluoro moiety in nucleophilic substitution reactions?
Methodological Answer:
The CF₂ group exhibits dual electronic effects:
Q. Experimental Design :
- Kinetic Studies : Monitor substitution rates (e.g., with NaN₃ in DMSO) via ¹⁹F NMR.
- Isotopic Labeling : Use ¹⁸O-water to trace hydrolysis pathways .
Contradiction Alert : While fluorination typically reduces basicity, the amide’s electron-deficient CF₂ group may paradoxically stabilize transition states in specific reactions .
How do structural modifications (e.g., aryl substituents) impact the compound’s bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Workflow :
Derivative Synthesis : Replace the phenyl group with substituted aromatics (e.g., 4-fluorophenyl, 3-trifluoromethylphenyl) .
Biological Assays :
- Enzyme Inhibition : Test against serine hydrolases (fluorometric assays).
- Cell Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp).
Q. Key Findings :
- Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but reduce solubility .
- Ortho-substituents on the phenyl ring sterically hinder target binding .
Table 2 : Bioactivity Data for Analogues
| Substituent | IC₅₀ (µM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 4-Fluorophenyl | 0.8 | 2.1 | 12 |
| 3-CF₃-phenyl | 1.5 | 3.8 | 4 |
What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to model binding poses in protein active sites (e.g., COX-2).
MD Simulations : GROMACS for 100-ns trajectories to assess complex stability.
Free Energy Calculations : MM-PBSA to estimate binding affinities .
Validation : Correlate computational ΔG values with experimental IC₅₀ data.
Note : Fluorine’s electrostatic potential maps are critical for accurate docking; ensure force fields (e.g., CHARMM) include fluorine parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
